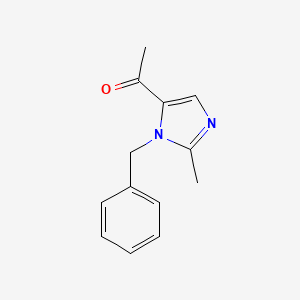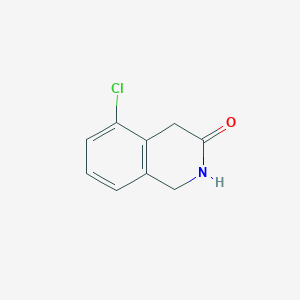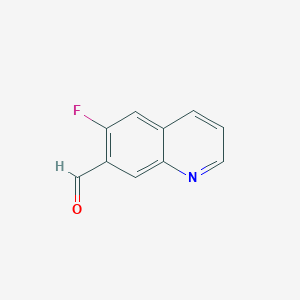
6-Fluoro-quinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-quinoline-7-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-quinoline-7-carbaldehyde typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 2-chloro-7-fluoroquinoline-3-carbaldehyde. The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles, and the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines .
Industrial Production Methods: Industrial production of this compound may involve microwave-assisted processes to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-quinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
6-Fluoro-quinoline-7-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit enzymes such as DNA gyrase and topoisomerase IIα.
Industry: Used in the development of new materials and as a component in liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 6-Fluoro-quinoline-7-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer research, it may inhibit the activity of topoisomerase IIα, preventing the replication of cancer cells .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-4-chloroquinoline: Known for its antimicrobial activity.
5,7-Difluoroquinoline: Used in various chemical reactions and known for its unique reactivity.
6,7-Difluoroquinoline:
Uniqueness of 6-Fluoro-quinoline-7-carbaldehyde: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the aldehyde group allows for versatile chemical modifications and enhances its potential for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1221280-86-9 |
|---|---|
Molekularformel |
C10H6FNO |
Molekulargewicht |
175.16 g/mol |
IUPAC-Name |
6-fluoroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)5-8(9)6-13/h1-6H |
InChI-Schlüssel |
UXFBDEHYTSJBBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2N=C1)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


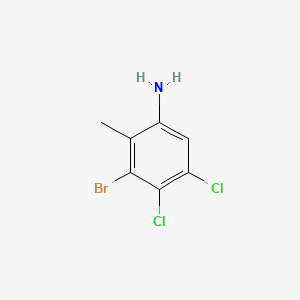
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
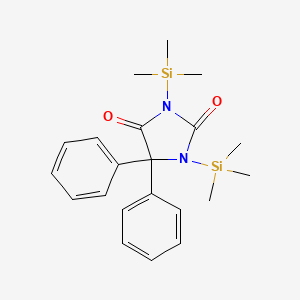
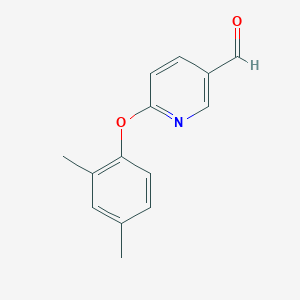
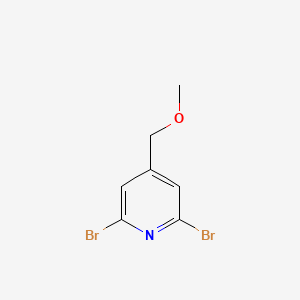

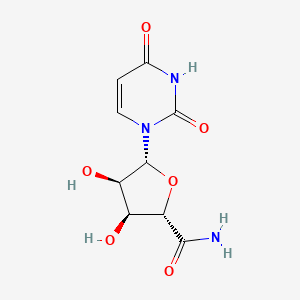
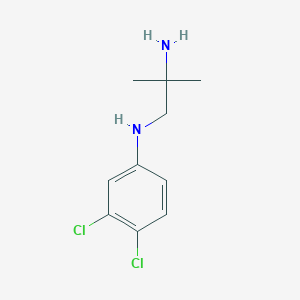
![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)

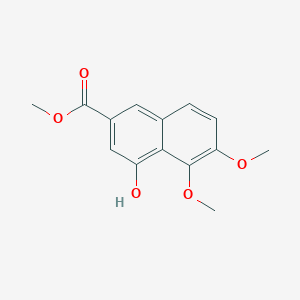
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
